1,2-Dipalmitoyl-sn-glycero-3-phosphoethanol (sodium salt)
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Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanol (sodium salt) is a phospholipid compound that plays a crucial role in biological membranes. It is composed of two palmitic acid molecules esterified to the first and second hydroxyl groups of glycerol, with a phosphoethanol group attached to the third hydroxyl group. This compound is often used in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanol (sodium salt) can be synthesized through the esterification of glycerol with palmitic acid, followed by phosphorylation. The typical synthetic route involves the following steps:
Esterification: Glycerol reacts with palmitic acid in the presence of a catalyst such as sulfuric acid to form 1,2-dipalmitoyl-sn-glycerol.
Phosphorylation: The resulting 1,2-dipalmitoyl-sn-glycerol is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like pyridine to form 1,2-dipalmitoyl-sn-glycero-3-phosphate.
Ethanolamine Addition: Finally, ethanolamine is added to the phosphate group, and the compound is neutralized with sodium hydroxide to obtain the sodium salt form
Industrial Production Methods
Industrial production of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanol (sodium salt) typically involves large-scale esterification and phosphorylation processes, followed by purification steps such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanol (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, palmitic acid, and phosphoethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Substitution: The phosphoethanol group can participate in substitution reactions, where the ethanolamine moiety can be replaced by other nucleophiles
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under mild conditions
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and phosphoethanol.
Oxidation: Peroxides and other oxidative derivatives.
Substitution: Various substituted phosphoethanol derivatives
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanol (sodium salt) has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the production of artificial membranes and as an emulsifying agent in various formulations .
Mechanism of Action
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanol (sodium salt) involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with other lipid molecules and proteins within the membrane, affecting various cellular processes such as signal transduction and membrane fusion. The molecular targets include membrane proteins and lipid rafts, which are microdomains within the membrane that play key roles in cellular signaling .
Comparison with Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanol (sodium salt) can be compared with other similar phospholipids:
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline group instead of ethanolamine.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): Contains a glycerol group instead of ethanolamine.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with an ethanolamine group.
These comparisons highlight the unique properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanol (sodium salt) in terms of its specific interactions with membrane components and its applications in various fields of research.
Properties
Molecular Formula |
C37H72NaO8P |
---|---|
Molecular Weight |
698.9 g/mol |
IUPAC Name |
sodium;2,3-di(hexadecanoyloxy)propyl ethyl phosphate |
InChI |
InChI=1S/C37H73O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-36(38)42-33-35(34-44-46(40,41)43-6-3)45-37(39)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h35H,4-34H2,1-3H3,(H,40,41);/q;+1/p-1 |
InChI Key |
MAGNEPCJIVJZIK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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